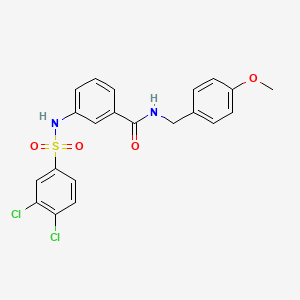

3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide

Description

3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide (molecular formula: C₂₁H₁₈Cl₂N₂O₄S) is a synthetic benzamide derivative featuring a dichlorophenyl sulfonamido group and a 4-methoxybenzyl substituent. It is cataloged under the identifier BD01187800 by BLD Pharm Ltd., with a purity of 98% and availability in quantities ranging from 25 mg to 100 mg . However, its specific biological or industrial use remains uncharacterized in the provided evidence.

Properties

Molecular Formula |

C21H18Cl2N2O4S |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

3-[(3,4-dichlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C21H18Cl2N2O4S/c1-29-17-7-5-14(6-8-17)13-24-21(26)15-3-2-4-16(11-15)25-30(27,28)18-9-10-19(22)20(23)12-18/h2-12,25H,13H2,1H3,(H,24,26) |

InChI Key |

BXZXMHHNACEBGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichloroaniline with chlorosulfonic acid to form 3,4-dichlorophenylsulfonamide. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with several classes of bioactive molecules:

Dichlorophenyl-Containing Sulfonamides and Benzamides

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide with a benzamide core and dichlorophenyl group but lacks the sulfonamido linkage. The 2,3-dichloro substitution contrasts with the 3,4-dichloro configuration in the target compound, which may influence steric and electronic properties .

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A pyridinecarboxamide herbicide. While it shares an amide bond, its fluorinated phenyl and pyridine rings differ significantly from the target’s dichlorophenyl and benzamide structure .

Heterocyclic Analogs with Dichlorophenyl Groups

describes compounds such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (68% yield) and N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride (27% yield). These analogs incorporate indazole or pyrimidine heterocycles instead of the benzamide core, which may enhance binding to kinase targets or alter metabolic stability .

Functional Group Impact

- Sulfonamido vs. Amide Linkages : The sulfonamido group in the target compound may confer higher acidity and hydrogen-bonding capacity compared to simple amides in etobenzanid .

- Methoxybenzyl Group: This substituent could enhance lipophilicity and membrane permeability relative to non-aromatic or fluorinated groups in diflufenican .

Data Table: Comparative Analysis

Research Implications and Unresolved Questions

- Activity Prediction: The dichlorophenyl sulfonamido moiety is common in kinase inhibitors and antimicrobial agents, suggesting possible therapeutic applications for the target compound.

- Synthetic Optimization : The high purity (98%) indicates robust synthetic protocols, but scalability and yield improvements may be needed for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.